molecular formula C21H22BrNO3 B214338 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B214338
M. Wt: 416.3 g/mol
InChI Key: MGUPTOVINLYAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has shown potential in scientific research applications due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. It has also been shown to induce DNA damage and activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one has a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. It also has a unique structure and properties that make it a valuable tool for studying various cellular processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize its therapeutic potential by developing analogs with improved efficacy and selectivity. Additionally, it would be interesting to explore its potential as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting material is 5-bromoindole-3-carbaldehyde, which undergoes a condensation reaction with 2-methyl-5-isopropylbenzaldehyde to form an intermediate. The intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. It has also shown potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO3/c1-12(2)14-6-5-13(3)16(9-14)19(24)11-21(26)17-10-15(22)7-8-18(17)23(4)20(21)25/h5-10,12,26H,11H2,1-4H3

InChI Key

MGUPTOVINLYAAS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Origin of Product

United States

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